molecular formula C16H18N2O5S B6520885 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide CAS No. 896326-16-2

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide

Cat. No.: B6520885
CAS No.: 896326-16-2
M. Wt: 350.4 g/mol
InChI Key: SARBATRJASEBGT-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09364285 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a methylethanediamide backbone. This composition suggests potential biological activities that merit investigation.

Structural Characteristics

The molecular formula of this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, and it possesses several functional groups that may influence its biological interactions. The furan moiety is known for its reactivity and ability to participate in various chemical reactions, while the sulfonamide group often contributes to pharmacological properties.

Structural Feature Description
Furan RingProvides unique reactivity and potential interactions with biological targets.
Sulfonamide GroupOften associated with antimicrobial and anti-inflammatory properties.
Ethanediamide BackboneEnhances solubility and bioavailability.

Biological Activity

Despite the absence of extensive dedicated research on this specific compound, similar compounds with related structures have exhibited significant biological activities. The following sections summarize potential activities based on structural analogs.

Anti-inflammatory Effects

Research indicates that sulfonamides can modulate inflammatory responses. The compound's ability to inhibit certain enzymes involved in the inflammatory pathway could position it as a candidate for treating inflammatory diseases.

Anticancer Potential

Compounds with furan rings have been explored for their anticancer properties due to their ability to interact with DNA and inhibit cancer cell proliferation. While direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant further investigation.

The exact mechanism of action for this compound remains largely undefined. However, potential interactions include:

  • Enzyme Inhibition : Similar compounds often inhibit enzymes critical for metabolic processes.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

Currently, there are no published case studies specifically focusing on this compound. However, ongoing research into structurally similar compounds provides insights into potential biological activities:

  • Analog Study : A study on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains.
  • Furan Derivative Research : Investigations into furan derivatives have shown promise in inhibiting cancer cell lines, suggesting avenues for further exploration with this compound.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARBATRJASEBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.